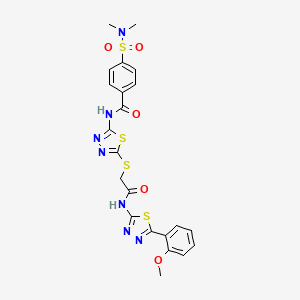

4-(N,N-dimethylsulfamoyl)-N-(5-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[5-[2-[[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7O5S4/c1-29(2)38(32,33)14-10-8-13(9-11-14)18(31)24-21-27-28-22(37-21)35-12-17(30)23-20-26-25-19(36-20)15-6-4-5-7-16(15)34-3/h4-11H,12H2,1-3H3,(H,23,26,30)(H,24,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAJDFQYIPYUEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N7O5S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-(5-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel derivative featuring a complex structure that includes a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound by synthesizing findings from various studies, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Synthesis

The compound's structure integrates multiple pharmacophores, including:

- Thiadiazole rings : Known for their biological significance.

- Benzamide groups : Enhancing the compound's interaction with biological targets.

Synthesis Methodology

The synthesis typically involves multi-step reactions including:

- Formation of the thiadiazole core.

- Addition of the benzamide and sulfamoyl groups.

- Characterization through spectroscopic methods (NMR, IR).

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

- Mechanisms of Action : The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that derivatives containing thiadiazole rings can induce apoptosis in cancer cells by activating caspase pathways .

- In Vitro Studies :

Antimicrobial Activity

- Broad Spectrum : The compound has shown activity against various bacterial strains including Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species .

- Comparative Studies : In studies comparing new derivatives with standard antibiotics like ciprofloxacin and fluconazole, certain derivatives exhibited comparable or superior antimicrobial efficacy .

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32–42 | |

| Escherichia coli | 24–26 | |

| Candida albicans | 32–42 |

Additional Pharmacological Properties

- Anti-inflammatory Effects : Thiadiazole derivatives are known for their anti-inflammatory properties, which may contribute to the overall therapeutic potential of this compound .

- Analgesic Activity : Some studies suggest that modifications to the thiadiazole structure can enhance analgesic effects, making them candidates for pain management therapies .

Case Studies and Research Findings

Several research studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:

- Study A : Evaluated a series of thiadiazole-benzamide hybrids for anticancer activity; compounds showed selective inhibition against tumor cell lines with notable effects on apoptosis pathways .

- Study B : Investigated antimicrobial properties against resistant strains; highlighted the importance of substituent groups in enhancing bioactivity .

Scientific Research Applications

Research indicates that compounds containing thiadiazole structures exhibit a range of biological activities, including antimicrobial and anticancer effects. The following subsections detail these applications:

Antimicrobial Activity

Several studies have demonstrated that thiadiazole derivatives possess significant antimicrobial properties against various bacterial strains and fungi. For example:

- In vitro studies have shown that compounds similar to 4-(N,N-dimethylsulfamoyl)-N-(5-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibit effective inhibition against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer potential:

- Cytotoxicity assays using human cancer cell lines (e.g., MCF7 for breast cancer) have shown promising results where certain derivatives induce apoptosis in cancer cells .

- Molecular docking studies suggest that these compounds can effectively bind to cancer-related targets, enhancing their therapeutic efficacy .

Case Studies

- Thiadiazole Derivatives Against Cancer : A study synthesized a series of thiadiazole derivatives and evaluated their anticancer activity using MTT assays on various cancer cell lines. Some compounds showed IC50 values comparable to established chemotherapeutics .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds, revealing significant activity against resistant bacterial strains. The results indicated that the incorporation of sulfamoyl groups enhances the potency of these agents .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be maximized?

The synthesis involves multi-step heterocyclic chemistry, including thiol-ether coupling and sulfamoylation. Key steps include:

- Thiadiazole core formation : Use of thiourea or thiosemicarbazide under reflux with methanol or ethanol, as demonstrated in thiadiazole syntheses (e.g., cyclization of 2-amino-5-methyl-1,3,4-thiadiazole derivatives) .

- Sulfamoylation : Reaction with dimethylsulfamoyl chloride in dry DCM under ultrasonication, using DMAP as a catalyst to enhance reactivity .

- Purification : Recrystallization from ethanol or DMSO/water mixtures improves yield and purity .

Q. Which spectroscopic techniques are critical for structural validation?

- IR spectroscopy : Confirm functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹, thiadiazole C=N at ~1600 cm⁻¹) .

- NMR (¹H and ¹³C) : Identify substituent environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, dimethylsulfamoyl methyl groups at δ 2.8–3.1 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ or [M+Na]⁺ adducts) .

Q. How can solubility challenges in biological assays be addressed?

- Use DMSO as a primary solvent (≤1% v/v to avoid cytotoxicity) or prepare prodrugs (e.g., acetylated derivatives) to enhance aqueous solubility .

- Co-solvent systems (PEG-400/water) or micellar formulations (using Tween-80) are effective for in vitro testing .

Advanced Research Questions

Q. What computational strategies can predict the compound’s bioactivity and binding mechanisms?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like bacterial enoyl-ACP reductase (for antimicrobial activity) or kinases (anticancer targets) .

- QSAR modeling : Correlate substituent electronegativity (e.g., methoxyphenyl vs. bromophenyl) with bioactivity data to prioritize analogs .

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

- Thiadiazole vs. triazole cores : Thiadiazoles exhibit stronger antimicrobial activity due to enhanced electron-withdrawing effects .

- Methoxyphenyl group : Increases membrane permeability compared to unsubstituted phenyl, as shown in comparative cytotoxicity studies .

Q. What experimental controls are essential to resolve contradictory bioactivity data?

- Positive controls : Use ciprofloxacin (antimicrobial) or doxorubicin (anticancer) to validate assay conditions .

- Counter-screening : Test against non-target enzymes (e.g., human carbonic anhydrase) to rule off-target effects .

- Replicate experiments : Address variability in MIC (Minimum Inhibitory Concentration) values by repeating assays in triplicate .

Methodological Challenges and Solutions

Q. How can reaction intermediates be stabilized during multi-step synthesis?

- Low-temperature storage : Keep intermediates like 2-chloro-N-(thiadiazol-2-yl)acetamide at –20°C to prevent degradation .

- Inert atmosphere : Use nitrogen or argon to protect thiol intermediates from oxidation .

Q. What strategies validate the compound’s stability under physiological conditions?

- pH stability studies : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) for 24h, followed by HPLC analysis to detect degradation .

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C to guide storage conditions .

Data Interpretation and Theoretical Frameworks

Q. How can DFT calculations elucidate electronic properties relevant to reactivity?

Q. What mechanistic insights explain its antimicrobial vs. anticancer selectivity?

- Target overlap : Thiadiazole sulfonamides inhibit folate biosynthesis (antimicrobial) and tubulin polymerization (anticancer) .

- Cellular uptake : LogP values >2.5 favor cancer cell membrane penetration, while lower values enhance bacterial target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.